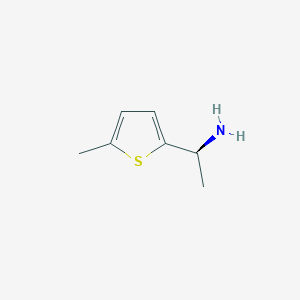
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine,” also known as (S)-5-methyl-2-(methylthio)phenethylamine, is a chiral amine compound. Its chemical structure consists of a thiophene ring substituted with a methyl group and an aminoethyl side chain. The stereochemistry at the chiral center gives rise to the (S)-enantiomer.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes lead to the preparation of this compound. Here are two common methods:
-
Reductive Amination:
- Starting from 5-methylthiophene-2-carbaldehyde, reductive amination with an appropriate amine source (e.g., methylamine) yields the desired (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.
- The reductive step typically involves a reducing agent like sodium cyanoborohydride or sodium borohydride.
- Enantioselective synthesis can be achieved using chiral catalysts or resolving agents.
-
Alkylation of 5-Methylthiophene:
- 5-Methylthiophene can be alkylated with an appropriate halide (e.g., methyl iodide) under basic conditions.
- The resulting intermediate can then undergo reductive amination to form the target compound.
Industrial Production
Industrial-scale production methods often involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be publicly available.
Analyse Chemischer Reaktionen
Reactions
Oxidation: The aminoethyl side chain can undergo oxidation to form an imine or an oxime.
Reduction: Reduction of the imine or oxime leads back to the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Amination:
Major Products
The major product is the (S)-enantiomer of 1-(5-Methylthiophen-2-yl)ethan-1-amine.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its chiral nature and potential biological activity.
Agrochemicals: It could be explored for pesticide or herbicide development.
Materials Science: The thiophene moiety is relevant in organic electronics and conductive polymers.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise mode of action.
Eigenschaften
Molekularformel |
C7H11NS |
|---|---|
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
(1S)-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
CODYMUAFGSPBNA-LURJTMIESA-N |
Isomerische SMILES |
CC1=CC=C(S1)[C@H](C)N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




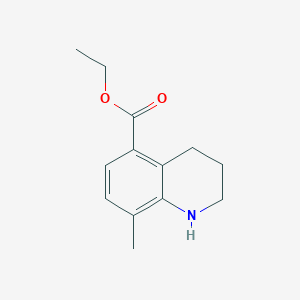

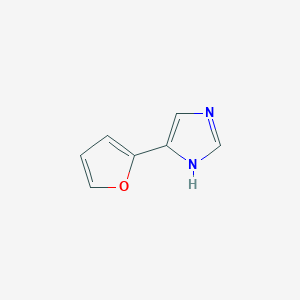
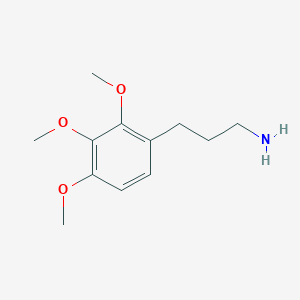

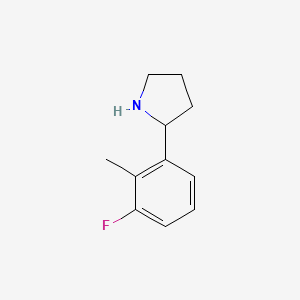
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)



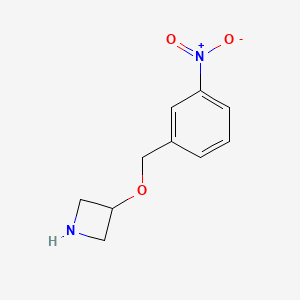
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
